molecular formula C18H13BrClNO B1372847 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-80-5

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1372847
M. Wt: 374.7 g/mol
InChI Key: FBKMJCZHWHWKJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves various organic chemistry reactions, including electrophilic aromatic substitution, nucleophilic addition, and possibly others depending on the specific synthesis route .


Molecular Structure Analysis

The molecular structure of organic compounds is typically confirmed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) .


Chemical Reactions Analysis

The compound, being an aromatic organic molecule, is likely to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., can be determined using various analytical techniques .

Scientific Research Applications

  • Antimicrobial and Antiproliferative Agents

    • Field : Pharmacology
    • Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which has a similar structure, has been studied for its potential as an antimicrobial and antiproliferative agent .
    • Method : The compound was synthesized and its structure confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that certain derivatives of the compound have promising antimicrobial activity. Anticancer screening results indicated that some derivatives were active against the breast cancer cell line .
  • Blue Light Emitting Organic Phosphor

    • Field : Material Science
    • Application : A compound with a similar structure, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, has been synthesized and characterized as a blue light emitting organic phosphor .
    • Method : The compound was synthesized by Friedlander condensation reaction. Its physical, chemical, and optical properties were studied using X-ray diffraction (XRD), Thermo gravimetric and differential thermal analysis (TGA/DTA), Fourier Transform Infrared (FTIR), and photoluminescence (PL) spectra .
    • Results : The PL spectrum illustrates strong excitation at 373nm with emission centred at 422 nm, which lie in the blue region of the electromagnetic spectrum .
  • Antimicrobial and Anticancer Agents

    • Field : Pharmacology
    • Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which has a similar structure, has been studied for its potential as an antimicrobial and anticancer agent .
    • Method : The compound was synthesized and its structure confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that certain derivatives of the compound have promising antimicrobial activity. Anticancer screening results indicated that some derivatives were active against the breast cancer cell line .
  • Electrophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Application : Compounds with similar structures to “2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride” can undergo electrophilic aromatic substitution, a common reaction in organic chemistry .
    • Method : The reaction involves the attack of an electrophile on the carbon atoms of the aromatic ring .
    • Results : This reaction can lead to a variety of substitution products, depending on the specific electrophile used .
  • Synthesis of Selenoureas

    • Field : Inorganic Chemistry
    • Application : Compounds with similar structures to “2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride” can be used in the synthesis of selenoureas .
    • Method : The reaction involves treating benzoyl chloride with KSeCN in acetone at room temperature, followed by treatment in situ with 4-bromoaniline .
    • Results : The reaction leads to the formation of N-((4-bromophenyl)carbamoselenoyl)benzamide in high yield .
  • Preparation of Fexofenadine
    • Field : Pharmaceutical Chemistry
    • Application : A compound with a similar structure, 2-(4-bromophenyl)-2-methylpropanoic acid, is used in the preparation of fexofenadine, a non-sedating antihistamine .
    • Method : The compound is synthesized by reacting 2-methyl-2-phenylpropanoic acid with bromine in an aqueous medium .
    • Results : The reaction yields pure 2-(4-bromophenyl)-2-methylpropanoic acid, which is a key intermediate in the process of manufacturing pure fexofenadine .

Safety And Hazards

The safety and hazards associated with a compound are typically provided in its Safety Data Sheet (SDS). This includes information on its toxicity, environmental impact, safe handling procedures, and disposal methods .

properties

IUPAC Name

2-(4-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO/c1-10-7-11(2)17-14(8-10)15(18(20)22)9-16(21-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKMJCZHWHWKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188020
Record name 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

CAS RN

1160262-80-5
Record name 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160262-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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